molecular formula C15H19IN2O2 B5728753 N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide

Cat. No. B5728753
M. Wt: 386.23 g/mol
InChI Key: OQEKTVNRMBUFKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Mechanism of Action

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide inhibits HDAC activity by binding to the catalytic domain of HDAC enzymes and preventing them from deacetylating histones. This leads to an accumulation of acetylated histones, which in turn alters the expression of genes involved in cell growth and survival. N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide also affects the expression of non-histone proteins, such as transcription factors and signaling molecules, which play important roles in cell signaling pathways.
Biochemical and Physiological Effects:
N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells by altering the expression of genes involved in these processes. The compound also affects the expression of proteins involved in angiogenesis, invasion, and metastasis, which are important processes in cancer progression. In addition to its anti-tumor effects, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been shown to have anti-inflammatory, neuroprotective, and antiviral activities.

Advantages and Limitations for Lab Experiments

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has several advantages as a research tool, including its potency, selectivity, and well-defined mechanism of action. The compound is also relatively easy to synthesize and is commercially available. However, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has some limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide. One area of focus is the development of more potent and selective HDAC inhibitors based on the structure of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide. Another area of interest is the combination of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide with other anti-cancer agents to enhance its efficacy and reduce toxicity. In addition, there is a need to further investigate the anti-inflammatory, neuroprotective, and antiviral activities of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide and its potential therapeutic applications in these areas.

Synthesis Methods

The synthesis of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide involves the reaction of 4-iodobenzenecarboximidamide with cyclohexylacetic anhydride in the presence of a catalyst. The reaction is carried out under mild conditions and yields a white crystalline solid with a purity of over 95%. The synthesis of N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been optimized to improve the yield and purity of the compound, and the process is scalable for large-scale production.

Scientific Research Applications

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. The compound has been shown to have anti-tumor effects in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide induces cell cycle arrest, differentiation, and apoptosis in cancer cells by inhibiting HDAC activity and altering the expression of genes involved in cell growth and survival. In addition to its anti-tumor effects, N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide has also been shown to have anti-inflammatory, neuroprotective, and antiviral activities.

properties

IUPAC Name

[(Z)-[amino-(4-iodophenyl)methylidene]amino] 2-cyclohexylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEKTVNRMBUFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)ON=C(C2=CC=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC(=O)O/N=C(/C2=CC=C(C=C2)I)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide

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